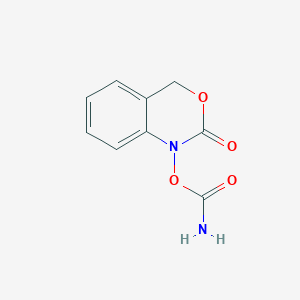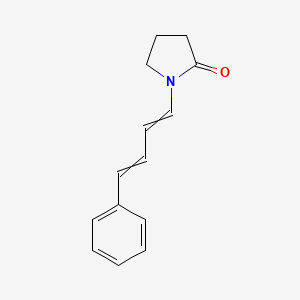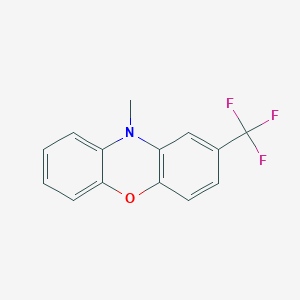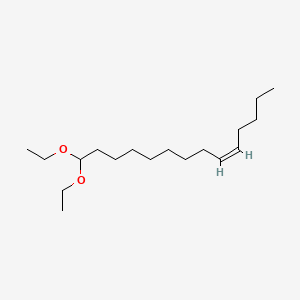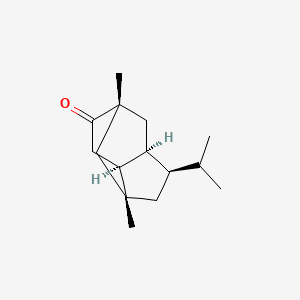
racemic-9-Pupukeanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic-9-Pupukeanone is a marine-derived natural product belonging to the pupukeanane family. These compounds are known for their unique tricyclic structures and are often isolated from marine sponges. This compound is particularly interesting due to its complex molecular architecture and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of racemic-9-Pupukeanone typically involves multiple steps, including the establishment of the tricyclic carbon skeleton through an intramolecular Diels-Alder cycloaddition. One approach starts with the Michael addition of ethyl methacrylate and ethyl 2-methylacetoacetate, followed by cyclization to form 1,3-cyclohexanedione . This intermediate undergoes further transformations, including enol ether formation, alkylation, and sequential treatments with lithium aluminum hydride and acetic acid .
Industrial Production Methods
While there is no large-scale industrial production method specifically for this compound, the synthetic routes developed in academic research can be adapted for larger-scale synthesis. These methods often involve the use of commercially available starting materials and standard organic synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Racemic-9-Pupukeanone undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Halogenation and other nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Pyridinium dichromate (PDC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alcohols in this compound can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Racemic-9-Pupukeanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of racemic-9-Pupukeanone involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through modulation of enzyme activities and disruption of cellular processes. The tricyclic structure of this compound may allow it to interact with various biological targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Isocyanopupukeanane: Another member of the pupukeanane family with a similar tricyclic structure.
2-Pupukeanone: A related compound with a different substitution pattern on the tricyclic core.
Uniqueness
Racemic-9-Pupukeanone is unique due to its specific tricyclic structure and the presence of functional groups that allow for diverse chemical reactions. Its synthesis and biological activities make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
70329-89-4 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1R,3R,5R,6S,7S)-1,3-dimethyl-5-propan-2-yltricyclo[4.3.1.03,7]decan-9-one |
InChI |
InChI=1S/C15H24O/c1-9(2)10-6-14(3)8-15(4)7-11(10)12(14)5-13(15)16/h9-12H,5-8H2,1-4H3/t10-,11+,12+,14-,15-/m1/s1 |
InChI-Schlüssel |
FHGVQISYQRBFTF-CYHVGBIXSA-N |
Isomerische SMILES |
CC(C)[C@H]1C[C@@]2(C[C@]3(C[C@@H]1[C@@H]2CC3=O)C)C |
Kanonische SMILES |
CC(C)C1CC2(CC3(CC1C2CC3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



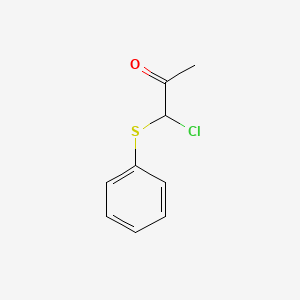
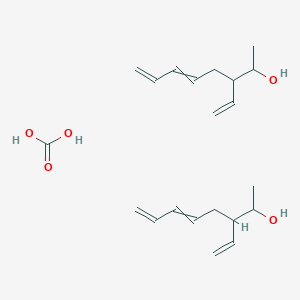
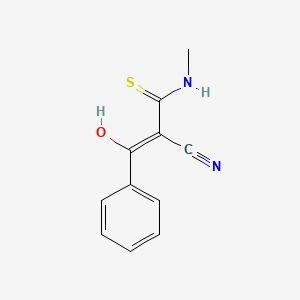
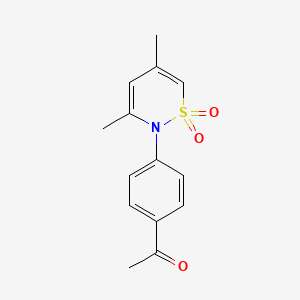
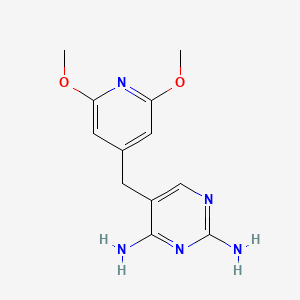
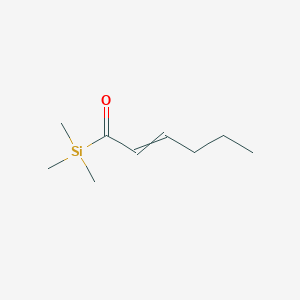
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
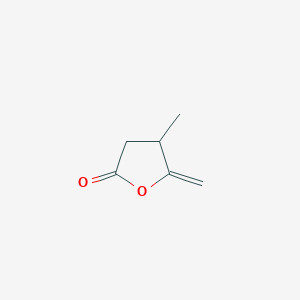
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
